molecular formula C18H15N5OS B2438271 7-(pyridin-2-yl)-N-(2-(thiophen-2-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 1251612-62-0

7-(pyridin-2-yl)-N-(2-(thiophen-2-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No. B2438271
CAS RN: 1251612-62-0
M. Wt: 349.41
InChI Key: OBUHFBWAUWKMBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(pyridin-2-yl)-N-(2-(thiophen-2-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C18H15N5OS and its molecular weight is 349.41. The purity is usually 95%.
BenchChem offers high-quality 7-(pyridin-2-yl)-N-(2-(thiophen-2-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(pyridin-2-yl)-N-(2-(thiophen-2-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The research on this compound often involves its synthesis and the exploration of its chemical properties. For instance, studies have focused on the preparation of related heterocyclic systems and their reactions with various reagents. These studies provide foundational knowledge on the compound's chemical behavior and potential for modification into more effective therapeutic agents or tools in chemical biology. One study detailed the synthesis of related compounds, highlighting their potential biocidal properties against both gram-positive and gram-negative bacteria as well as fungal species, showcasing excellent biocidal properties in some cases (Youssef et al., 2011).

Anticancer and Anti-inflammatory Applications

Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties. These compounds have shown promise as anticancer and anti-5-lipoxygenase agents, with some demonstrating significant cytotoxic activity against cancer cell lines and inhibitory effects on 5-lipoxygenase, an enzyme associated with inflammatory processes (Rahmouni et al., 2016).

Antimicrobial Activity

Research has also been conducted on the antimicrobial activity of derivatives of this compound. The synthesis of novel compounds and their evaluation against a range of microbial species have highlighted the potential of these chemicals as antimicrobial agents. Some synthesized derivatives have shown potent activity against various bacteria and fungi, suggesting their potential use in developing new antimicrobial therapies (Gad-Elkareem et al., 2011).

Enzyme Inhibition

Derivatives of this compound have been explored as enzyme inhibitors, with some studies focusing on their potential as protease inhibitors. These inhibitors could play a significant role in the treatment of diseases where protease activity is a factor, such as viral infections or cancer. For example, manganese oxide nanoparticles have been utilized as catalysts for synthesizing pyrano[2,3-d]pyrimidine derivatives, which have shown promising results as potent protease inhibitors (Shehab & El-Shwiniy, 2018).

properties

IUPAC Name

7-pyridin-2-yl-N-(2-thiophen-2-ylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c24-18(21-9-6-13-4-3-11-25-13)14-12-22-23-16(7-10-20-17(14)23)15-5-1-2-8-19-15/h1-5,7-8,10-12H,6,9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUHFBWAUWKMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=NC3=C(C=NN23)C(=O)NCCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.